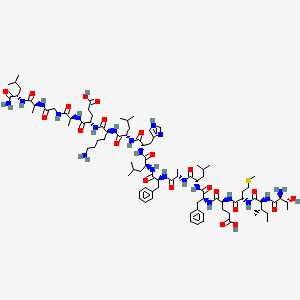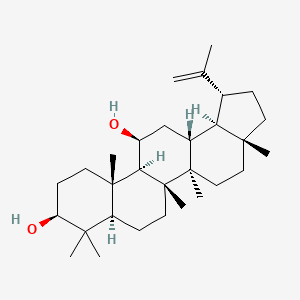
10-Pahsa
Descripción general
Descripción
Aplicaciones Científicas De Investigación
10-PAHSA tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto modelo para estudiar la esterificación y la química de los lípidos.
Industria: Posibles aplicaciones en el desarrollo de fármacos y nutracéuticos basados en lípidos.
Mecanismo De Acción
El mecanismo por el cual 10-PAHSA ejerce sus efectos implica varios objetivos y vías moleculares:
Tolerancia a la Glucosa: This compound mejora la tolerancia a la glucosa al mejorar la secreción y sensibilidad a la insulina.
Efectos Antiinflamatorios: Reduce la inflamación al modular la actividad de las citocinas inflamatorias y las vías de señalización.
Vías Metabólicas: Está involucrado en el metabolismo de los lípidos y la homeostasis energética, influenciando la expresión de genes relacionados con estos procesos.
Análisis Bioquímico
Biochemical Properties
10-PAHSA interacts with various enzymes, proteins, and other biomolecules. It is most abundant in the adipose tissue of glucose-tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by improving glucose tolerance, stimulating insulin secretion, and having anti-inflammatory effects . These effects impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 10-PAHSA implica la esterificación del ácido palmítico con el ácido 10-hidroxiesteárico. La reacción típicamente requiere el uso de un catalizador y un solvente apropiado para facilitar el proceso de esterificación . Las condiciones de reacción a menudo incluyen:
Catalizador: Catalizadores ácidos como el ácido sulfúrico o el ácido p-toluensulfónico.
Solvente: Solventes orgánicos como diclorometano o tolueno.
Temperatura: La reacción generalmente se lleva a cabo a temperaturas elevadas, alrededor de 60-80°C.
Tiempo: El tiempo de reacción puede variar, pero típicamente oscila entre varias horas y toda la noche.
Métodos de Producción Industrial
La producción industrial de this compound probablemente implicaría procesos de esterificación similares, pero a mayor escala. Esto requeriría:
Reactores a gran escala: Para manejar el mayor volumen de reactivos.
Sistemas de mezcla eficientes: Para asegurar condiciones de reacción uniformes.
Sistemas de purificación: Como destilación o cromatografía para aislar y purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
10-PAHSA puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo en this compound se puede oxidar para formar una cetona o un ácido carboxílico.
Reducción: El enlace éster se puede reducir para formar los alcoholes correspondientes.
Sustitución: El grupo éster se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Se pueden usar reactivos como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃).
Reducción: Los reactivos como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se emplean comúnmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en presencia de una base.
Productos Principales
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes primarios o secundarios.
Sustitución: Formación de amidas o tioésteres.
Comparación Con Compuestos Similares
10-PAHSA es único entre los FAHFA debido a su esterificación específica del ácido palmítico con el ácido 10-hidroxiesteárico. Compuestos similares incluyen:
9-PAHSA: Otro FAHFA con propiedades antidiabéticas y antiinflamatorias similares.
12-PAHSA: Diferente en la posición del grupo hidroxilo, lo que puede influir en su actividad biológica.
Estos compuestos comparten similitudes estructurales pero pueden diferir en sus actividades biológicas y potenciales terapéuticos.
Propiedades
IUPAC Name |
10-hexadecanoyloxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHRDGWHIDFWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269552 | |
| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAHFA(16:0/10-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112111 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1636134-73-0 | |
| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1636134-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAHFA(16:0/10-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112111 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-imidazolidine]](/img/structure/B593600.png)

![1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B593603.png)
![benzyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593606.png)


![1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine](/img/structure/B593616.png)


![2-[(E)-but-1-en-3-ynyl]-1-oxidopyridin-1-ium](/img/structure/B593622.png)
